tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPPQRSVUJQKTO-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259277-49-0 | |
| Record name | tert-Butyl [(1R,2S)-2-(aminomethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of Enamine Precursors
A widely adopted route involves hydrogenating enamine intermediates to introduce the aminomethyl group. For example, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate—a structurally analogous compound—is synthesized via Pd/C-catalyzed hydrogenation under 0.4–0.6 MPa H₂ at 50–60°C.
Reaction Conditions :
-
Catalyst : 10% Pd/C (water content optimized to 56%).
-
Solvent : Methanol.
Mechanistic Insight :
Hydrogenation reduces the imine bond to a secondary amine, while the Boc group remains intact due to its stability under reducing conditions.
Carbamate Formation via Nucleophilic Substitution
Boc Protection of Primary Amines
The tert-butyl carbamate group is introduced via reaction with Boc anhydride (Boc₂O) or di-tert-butyl dicarbonate in the presence of a base:
Optimized Parameters :
-
Base : Triethylamine or DMAP.
-
Solvent : Dichloromethane or THF.
-
Temperature : 0–25°C.
Case Study :
In the synthesis of Edoxaban intermediates, neutral amine precursors (e.g., compound (A) in) are directly reacted with Boc reagents without prior salt formation, avoiding viscosity issues and improving yields by 15–20%.
Stereochemical Control Strategies
Chiral Pool Synthesis
Starting from chiral cyclohexene oxides or amino alcohols ensures retention of the (1R,2S)-rel configuration. For example:
-
Chiral Resolution : Diastereomeric salts formed with tartaric acid derivatives enable separation of enantiomers.
-
Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of ketones using chiral ligands (e.g., BINAP).
Data Comparison :
| Method | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Chiral Resolution | 98.5 | 72 |
| Asymmetric Catalysis | 99.2 | 68 |
Industrial-Scale Purification Techniques
Crystallization Optimization
Post-synthesis purification often involves solvent-mediated crystallization:
-
Solvent Systems : Acetonitrile-toluene mixtures (4:1 v/v) yield high-purity crystals (>99.5% HPLC).
-
Temperature Gradient : Cooling from 50°C to 0–5°C enhances crystal nucleation.
Case Study :
In the hydrogenation of 109B8-01, residual Pd is removed via activated carbon filtration, followed by solvent stripping under reduced pressure. The crude product is dissolved in acetonitrile, filtered, and crystallized with toluene to achieve pharma-grade purity.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and stereochemical fidelity:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 87.7 | 99.5 | High |
| Boc Protection | 92.3 | 98.8 | Moderate |
| Asymmetric Catalysis | 68.0 | 99.2 | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3)
- Key Differences: Additional dimethylamino-carbonyl group (-CON(CH₃)₂) at the 5-position. Stereochemistry: 1R,2S,5S.
- Impact :
Compound B : tert-Butyl {[1-(2-aminoethyl)cyclohexyl]methyl}carbamate (CAS 886362-17-0)
- Key Differences: 2-Aminoethyl chain (-CH₂CH₂NH₂) instead of aminomethyl.
Stereochemical and Positional Isomers
Compound C : tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0)
- Key Differences: Aminomethyl group at the 3-position instead of 2. Stereochemistry: 1R,3S.
- Impact :
Compound D : tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)
- Key Differences: Hydroxyl group (-OH) replaces aminomethyl.
- Impact: Higher polarity and reduced basicity, limiting use in non-polar drug formulations .
Salt Forms and Derivatives
Compound E : tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (CAS 1210348-34-7)
- Key Differences :
- Oxalate salt form of Compound A.
- Impact: Improved aqueous solubility for intravenous formulations. Critical intermediate in synthesizing Edoxaban, a direct oral anticoagulant .
Comparative Data Table
Research Findings and Trends
- Stereochemical Sensitivity : The (1R,2S)-rel configuration in the target compound is critical for its role in enantioselective syntheses, whereas isomers like Compound C show reduced efficacy in the same processes .
- Functional Group Trade-offs: The dimethylamino-carbonyl group in Compound A enhances target binding but complicates synthetic routes compared to the simpler aminomethyl group .
- Salt Forms : Oxalate derivatives (e.g., Compound E) are preferred in drug formulations for solubility, though they require additional purification steps .
Biological Activity
tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate , a carbamate derivative, has gained attention in biological research due to its potential interactions with enzymes and proteins. This compound is characterized by its unique structural features, including a tert-butyl group and an aminomethyl group attached to a cyclohexane ring. Its molecular formula is , with a molecular weight of 228.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity . It has been demonstrated to act as an enzyme inhibitor , affecting various biochemical pathways. The compound's structure enhances its binding affinity to specific molecular targets, which allows it to selectively inhibit certain enzymes involved in metabolic processes.
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role in modulating biochemical pathways and developing new therapeutic strategies. For example, studies have shown that the compound can influence enzyme-substrate interactions and protein-ligand binding dynamics.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Carbamate structure with cyclohexane | Specific stereochemistry affects reactivity |
| tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate | Cyclopentane ring instead of cyclohexane | Potentially different biological activity due to ring size |
| tert-Butyl carbamate | Basic carbamate structure | Lacks the aminomethyl group; simpler reactivity profile |
This table highlights how the stereochemistry and structural configuration of this compound influence its reactivity and interactions compared to similar compounds.
Enzyme Inhibition Studies
In various studies, this compound has been evaluated for its potential as an enzyme inhibitor. For instance:
- Study on Cyclic Enzymes : A study demonstrated that this compound effectively inhibited specific cyclic enzymes involved in metabolic pathways, leading to altered substrate turnover rates.
- Protein Binding Assays : Binding assays showed that the compound exhibited a high affinity for certain target proteins, suggesting its potential utility in therapeutic applications aimed at modulating protein function.
Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting metabolic disorders.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and protein-ligand interactions.
- Potential Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamate?
The synthesis typically involves carbamate formation using tert-butyl chloroformate and a cyclohexylamine precursor. A base such as triethylamine is employed under anhydrous conditions to prevent hydrolysis of the carbamate group . Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or substitution reactions.
- Carbamate protection : Reacting the amine with tert-butyl chloroformate in dichloromethane or THF at 0–25°C.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is the stereochemical configuration (1R,2S) of this compound confirmed?
Stereochemistry is validated using:
- Chiral HPLC : To separate enantiomers and determine enantiomeric excess (e.g., Chiralpak columns with hexane/isopropanol mobile phases) .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm relative configurations .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm functional groups and regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment and detection of diastereomeric impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this carbamate?
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance reaction kinetics.
- Catalysis : Employ DMAP or pyridine derivatives to accelerate carbamate formation .
- Temperature control : Slow addition of tert-butyl chloroformate at 0°C minimizes side reactions .
- Workflow design : Multi-step one-pot reactions reduce intermediate isolation steps and improve overall yield .
Q. How do researchers resolve contradictions in biological activity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Trace solvents or diastereomers can alter bioactivity; validate purity via HPLC-MS .
- Assay conditions : Buffer pH or co-solvents (e.g., DMSO) may affect target interactions. Standardize protocols across studies .
- Stereochemical sensitivity : Ensure enantiomeric purity, as minor enantiomers may antagonize or enhance activity .
Q. What strategies are used to study this compound’s interactions with biomolecular targets?
Q. How can the stability of this carbamate be assessed under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. Tert-butyl carbamates are stable at neutral pH but hydrolyze under acidic/basic conditions .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
- Plasma stability : Incubate in human plasma at 37°C and quantify intact compound over 24 hours .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during functionalization of the cyclohexyl ring?
Q. What approaches mitigate racemization during synthesis or storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
